molecular formula C33H32N4O4 B14946189 1-[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]-3'-isobutyl-5'-phenyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione

1-[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]-3'-isobutyl-5'-phenyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione

Cat. No.: B14946189
M. Wt: 548.6 g/mol
InChI Key: MQORFJWRNILJKM-UHFFFAOYSA-N
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Description

1-[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]-3’-isobutyl-5’-phenyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]-3’-isobutyl-5’-phenyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione involves multiple steps, starting with the preparation of the indole derivative. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

1-[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]-3’-isobutyl-5’-phenyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism by which 1-[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]-3’-isobutyl-5’-phenyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione exerts its effects is not fully understood. it is believed to interact with molecular targets through its indole moiety, which can form hydrogen bonds and π-π interactions with various biomolecules . These interactions may influence biological pathways and processes, making the compound a valuable tool for studying molecular mechanisms.

Comparison with Similar Compounds

Similar compounds to 1-[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]-3’-isobutyl-5’-phenyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione include:

The uniqueness of 1-[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]-3’-isobutyl-5’-phenyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione lies in its complex structure, which combines multiple functional groups and rings, making it a versatile compound for various applications.

Properties

Molecular Formula

C33H32N4O4

Molecular Weight

548.6 g/mol

IUPAC Name

1'-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-(2-methylpropyl)-5-phenylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione

InChI

InChI=1S/C33H32N4O4/c1-20(2)18-24-28-29(31(40)37(30(28)39)22-11-4-3-5-12-22)33(34-24)23-13-7-9-15-26(23)36(32(33)41)19-27(38)35-17-16-21-10-6-8-14-25(21)35/h3-15,20,24,28-29,34H,16-19H2,1-2H3

InChI Key

MQORFJWRNILJKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1C2C(C(=O)N(C2=O)C3=CC=CC=C3)C4(N1)C5=CC=CC=C5N(C4=O)CC(=O)N6CCC7=CC=CC=C76

Origin of Product

United States

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